5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide
Overview
Description
5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is a useful research compound. Its molecular formula is C6H5Br2F3N2 and its molecular weight is 321.92 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide typically involves multiple steps. One common method starts with the reaction of 3-fluorophenol and 2,5-dibromobenzyl bromide to form 4-bromo-1,3-difluorobenzene. This intermediate is then reacted with ethanolamine under basic conditions to yield 5-Bromo-4-(trifluoromethyl)pyridin-2-amine. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.
Coupling reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include nitroso and nitro derivatives.
Coupling reactions: Products include biaryl compounds and other substituted pyridines.
Scientific Research Applications
5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The bromine atom and amine group play crucial roles in binding to the active sites of these molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-4-(trifluoromethyl)pyridin-2-amine hydrobromide is unique due to the combination of its bromine and trifluoromethyl substituents, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyridin-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2.BrH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPJQMQEEGCMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)C(F)(F)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-51-9 | |
Record name | 2-Pyridinamine, 5-bromo-4-(trifluoromethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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